molecular formula C14H14ClNO3 B11841111 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate

3-((5-Chloroquinolin-8-yl)oxy)propyl acetate

Cat. No.: B11841111
M. Wt: 279.72 g/mol
InChI Key: YRHPMPRIOOWMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Chloroquinolin-8-yl)oxy)propyl acetate is a chemical compound with the molecular formula C15H16ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate typically involves the reaction of 5-chloroquinoline with 3-chloropropanol in the presence of a base, followed by acetylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 60-80°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloroquinolin-8-yl)oxy)propyl acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield 5-chloroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 8-position of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Alkyl halides or aryl halides in the presence of a base

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: 5-Chloroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-((5-Chloroquinolin-8-yl)oxy)propyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((5-Chloroquinolin-8-yl)oxy)propyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-Chloroquinolin-8-yl)oxy)propylamine
  • 3-((5-Chloroquinolin-8-yl)oxy)propyl chloride
  • 3-((5-Chloroquinolin-8-yl)oxy)propyl alcohol

Uniqueness

3-((5-Chloroquinolin-8-yl)oxy)propyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

3-(5-chloroquinolin-8-yl)oxypropyl acetate

InChI

InChI=1S/C14H14ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,3,8-9H2,1H3

InChI Key

YRHPMPRIOOWMEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.